4-(2,2-Difluoroethoxy)pyridin-2-amine CAS number and properties
4-(2,2-Difluoroethoxy)pyridin-2-amine CAS number and properties
Executive Summary
4-(2,2-Difluoroethoxy)pyridin-2-amine (PubChem CID: 104037145) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. As a fluorinated bioisostere of the 4-ethoxy-2-aminopyridine scaffold, it offers a strategic balance between lipophilicity modulation and metabolic stability. The difluoroethoxy moiety serves to block oxidative metabolism at the sensitive ethoxy position while maintaining the steric and electronic profile required for ligand-protein interactions, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthetic protocol based on nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the fundamental properties of this scaffold is critical for its integration into larger molecular frameworks. The presence of the terminal difluoromethyl group (
Identification Data[2][4][5][6][7][8][9]
| Parameter | Data |
| IUPAC Name | 4-(2,2-Difluoroethoxy)pyridin-2-amine |
| Common Name | 2-Amino-4-(2,2-difluoroethoxy)pyridine |
| CAS Number | Note: Often indexed by vendors; refer to PubChem CID 104037145 |
| Molecular Formula | |
| Molecular Weight | 174.15 g/mol |
| SMILES | NC1=NC=CC(OCC(F)F)=C1 |
| InChI Key | SBIPGWDNINFFNS-UHFFFAOYSA-N |
Calculated & Predicted Properties
| Property | Value | Medicinal Chemistry Implication |
| LogP (Predicted) | ~1.3 | Optimized for membrane permeability; slightly more lipophilic than ethoxy analog due to fluorine. |
| TPSA | ~52 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Pyridine N) | ~6.5 - 7.0 | The electron-withdrawing effect of the difluoroethoxy group slightly reduces the basicity of the pyridine nitrogen compared to 4-ethoxypyridine. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Key interaction point for hinge binding in kinases. |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, F) | Fluorine atoms can act as weak acceptors in specific hydrophobic pockets. |
Synthetic Methodology
The synthesis of 4-(2,2-difluoroethoxy)pyridin-2-amine is most efficiently achieved via a Nucleophilic Aromatic Substitution (
Reaction Mechanism & Logic
The 4-position of the pyridine ring is activated for nucleophilic attack, particularly when the ring nitrogen is protonated or complexed. However, in basic conditions, the 2-amino group is electron-donating, which can deactivate the ring. Therefore, high temperatures and a strong base are required to deprotonate the alcohol, generating a potent alkoxide nucleophile that displaces the chloride.
Detailed Protocol
Reagents:
-
Substrate: 2-Amino-4-chloropyridine (CAS: 19798-80-2) [1.0 eq]
-
Nucleophile: 2,2-Difluoroethanol (CAS: 359-13-7) [1.5 - 2.0 eq]
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) [2.0 - 2.5 eq] or Potassium tert-butoxide (KOtBu) [2.0 eq]
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and enhance nucleophilicity).
Step-by-Step Procedure:
-
Preparation of Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), suspend NaH (2.5 eq) in anhydrous DMF. -
Cool the suspension to 0°C in an ice bath.
-
Add 2,2-difluoroethanol (2.0 eq) dropwise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the sodium alkoxide.
-
-
Nucleophilic Substitution:
-
Add 2-amino-4-chloropyridine (1.0 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 90–110°C .
-
Monitor the reaction by LC-MS or TLC (typically requires 4–12 hours). The starting material (2-amino-4-chloropyridine) should be consumed.
-
-
Workup:
-
Cool the mixture to RT.
-
Carefully quench the excess hydride by adding ice-cold water or saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]
-
Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (0% to 50% EtOAc) or DCM/MeOH (0% to 5% MeOH).
-
Product: The title compound is typically obtained as an off-white to pale yellow solid.
-
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of 4-(2,2-difluoroethoxy)pyridin-2-amine via SNAr mechanism.
Medicinal Chemistry Applications
The 4-(2,2-difluoroethoxy)pyridin-2-amine scaffold is a versatile pharmacophore. Its structural features make it highly relevant in the design of kinase inhibitors and other targeted therapies.
Bioisosterism and Metabolic Stability
The replacement of a standard ethoxy group (
-
Metabolic Blockade: The C-H bonds adjacent to the fluorine atoms are stronger and less susceptible to Cytochrome P450-mediated oxidation (O-dealkylation).
-
Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) without significantly increasing steric bulk, potentially improving membrane permeability.
-
Conformational Bias: The gauche effect of the fluorine atoms can influence the conformation of the ethoxy side chain, potentially locking it into a bioactive conformation.
Scaffold in Kinase Inhibitors
The 2-aminopyridine motif is a "privileged structure" for kinase inhibition. It mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.
-
Hinge Binder: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate H-bond interaction with the kinase hinge residues.
-
Solvent Front/Back Pocket: The 4-position substituent (the difluoroethoxy group) projects into the solvent-accessible region or a hydrophobic back pocket, depending on the specific kinase, providing selectivity and potency.
Structure-Activity Relationship (SAR) Concept
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.
Handling and Safety Data
While specific toxicological data for this exact compound may be limited in public databases, it should be handled with the standard precautions applicable to aminopyridines and fluorinated organics.
-
Hazard Classification (Predicted):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[2]
-
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols.
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent slow oxidation or discoloration over time.
References
-
PubChem Compound Summary. (n.d.). CID 104037145: 4-(2,2-difluoroethoxy)pyridin-2-amine. National Center for Biotechnology Information. Retrieved March 1, 2026, from [Link]
-
Loba Chemie. (2016).[2] Safety Data Sheet: 2-Amino Pyridine. Retrieved March 1, 2026, from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General reference for difluoroethoxy bioisosterism).
